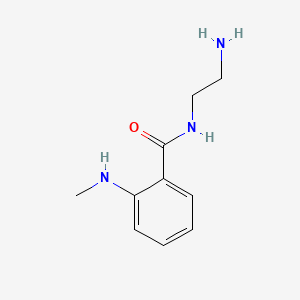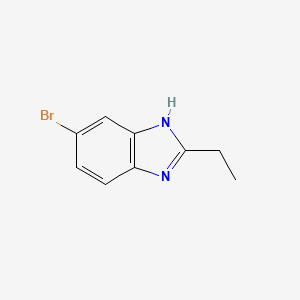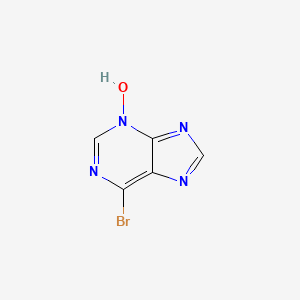![molecular formula C8H6BF5O3 B599690 [3,5-Difluoro-4-(2,2,2-trifluoroethoxy)phenyl]boronic acid CAS No. 160483-71-6](/img/structure/B599690.png)
[3,5-Difluoro-4-(2,2,2-trifluoroethoxy)phenyl]boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[3,5-Difluoro-4-(2,2,2-trifluoroethoxy)phenyl]boronic acid is an organoboron compound with the molecular formula C8H6BF5O3. It is characterized by the presence of both fluorine and boronic acid functional groups, making it a valuable reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .
Méthodes De Préparation
The synthesis of [3,5-Difluoro-4-(2,2,2-trifluoroethoxy)phenyl]boronic acid typically involves the reaction of 3,5-difluoro-4-(2,2,2-trifluoroethoxy)phenyl bromide with a boron-containing reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is usually carried out under an inert atmosphere with a base like potassium carbonate in a solvent such as dimethylformamide . Industrial production methods may involve similar synthetic routes but optimized for larger scale production and higher yields.
Analyse Des Réactions Chimiques
[3,5-Difluoro-4-(2,2,2-trifluoroethoxy)phenyl]boronic acid primarily undergoes the following types of reactions:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Substitution: The fluorine atoms on the aromatic ring can undergo nucleophilic substitution reactions with various nucleophiles.
Applications De Recherche Scientifique
[3,5-Difluoro-4-(2,2,2-trifluoroethoxy)phenyl]boronic acid has several applications in scientific research:
Chemistry: It is widely used in the synthesis of complex organic molecules through Suzuki-Miyaura coupling reactions.
Medicine: It is involved in the development of drugs targeting specific enzymes and pathways.
Industry: The compound is used in the production of advanced materials and polymers with specific properties.
Mécanisme D'action
The mechanism of action of [3,5-Difluoro-4-(2,2,2-trifluoroethoxy)phenyl]boronic acid in Suzuki-Miyaura coupling involves the formation of a palladium complex with the boronic acid. The palladium catalyst facilitates the transmetalation step, where the boron atom transfers its organic group to the palladium, followed by reductive elimination to form the coupled product . The molecular targets and pathways involved include the palladium catalyst and the boron reagent.
Comparaison Avec Des Composés Similaires
Similar compounds to [3,5-Difluoro-4-(2,2,2-trifluoroethoxy)phenyl]boronic acid include:
3-Fluoro-4-(2,2,2-trifluoroethoxy)phenylboronic acid: This compound has one less fluorine atom on the aromatic ring, which may affect its reactivity and selectivity in certain reactions.
4-Fluoro-3-(2,2,2-trifluoroethoxy)phenylboronic acid: This compound has a different substitution pattern on the aromatic ring, which can influence its chemical properties and applications.
The uniqueness of this compound lies in its specific substitution pattern, which provides distinct electronic and steric properties, making it a valuable reagent in various synthetic applications.
Propriétés
IUPAC Name |
[3,5-difluoro-4-(2,2,2-trifluoroethoxy)phenyl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BF5O3/c10-5-1-4(9(15)16)2-6(11)7(5)17-3-8(12,13)14/h1-2,15-16H,3H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIKMLVDAPAHIPY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C(=C1)F)OCC(F)(F)F)F)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BF5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.94 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

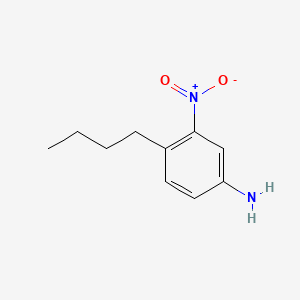
![4'-(Benzyloxy)-3-fluoro-[1,1'-biphenyl]-4-ol](/img/structure/B599612.png)
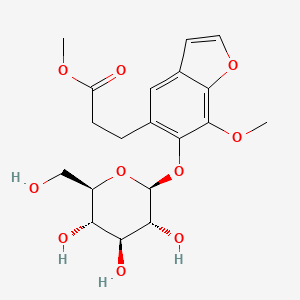
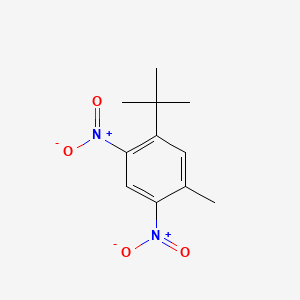
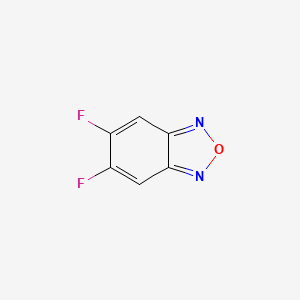
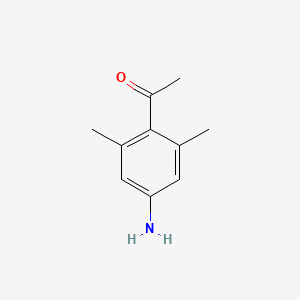
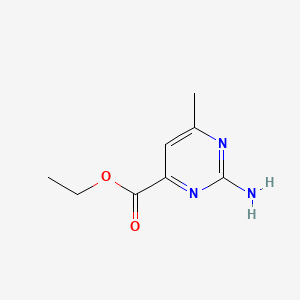

![Octahydropyrrolo[3,4-c]pyrrole dihydrochloride](/img/structure/B599622.png)
